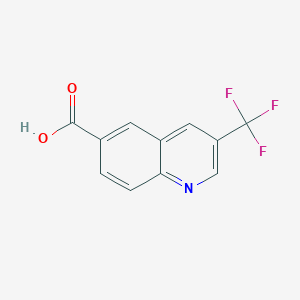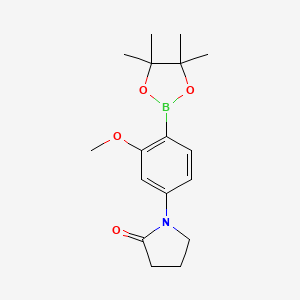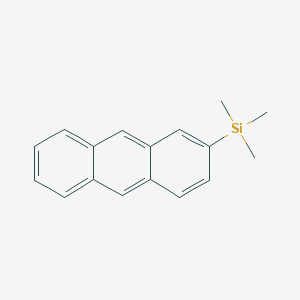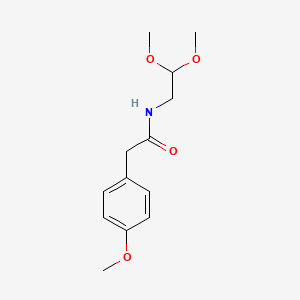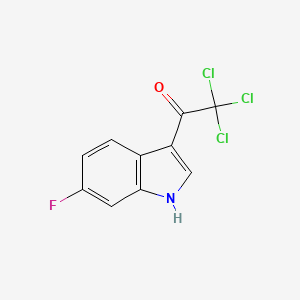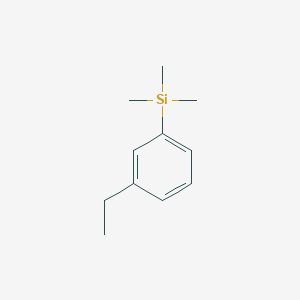
(3-Ethylphenyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethylphenyl)trimethylsilane: is an organosilicon compound with the molecular formula C₁₁H₁₈Si . It is characterized by the presence of a trimethylsilyl group attached to a 3-ethylphenyl ring. This compound is commonly used in organic synthesis and material science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethylphenyl)trimethylsilane typically involves the reaction of 3-ethylphenylmagnesium bromide with chlorotrimethylsilane . The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of (3-ethylphenyl)trimethylsilane may involve the use of Grignard reagents or organolithium compounds to introduce the trimethylsilyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Ethylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols , siloxanes , and various substituted derivatives of the original compound .
Scientific Research Applications
(3-Ethylphenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Mechanism of Action
The mechanism of action of (3-ethylphenyl)trimethylsilane involves the formation of reactive intermediates such as silyl radicals or silyl cations . These intermediates can participate in various chemical reactions, including radical reductions and hydrosilylation . The compound’s ability to stabilize positive charges through hyperconjugation makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilylbenzene
- Ethyltrimethylsilane
- Phenyltrimethylsilane
Uniqueness
Compared to similar compounds, (3-ethylphenyl)trimethylsilane offers unique advantages such as:
- Enhanced stability due to the presence of the ethyl group.
- Versatility in undergoing various chemical reactions.
- Improved reactivity in radical and electrophilic substitution reactions .
By understanding the properties and applications of (3-ethylphenyl)trimethylsilane, researchers can leverage its unique characteristics to advance their work in chemistry, biology, medicine, and industry.
Properties
CAS No. |
17988-51-1 |
|---|---|
Molecular Formula |
C11H18Si |
Molecular Weight |
178.35 g/mol |
IUPAC Name |
(3-ethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18Si/c1-5-10-7-6-8-11(9-10)12(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
FELSTKDGTRMWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


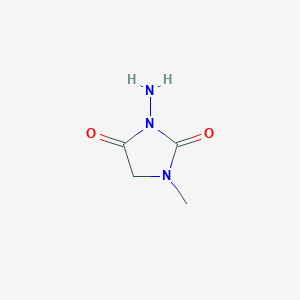
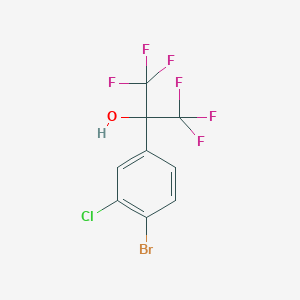
![1-Hydroxy-3H-benzo[f]chromen-3-one](/img/structure/B13696820.png)
![4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester](/img/structure/B13696829.png)
![2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
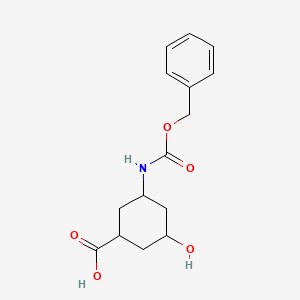
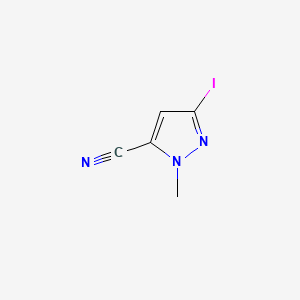
![4-Chloro-2H-benzo[h]chromen-2-one](/img/structure/B13696854.png)
